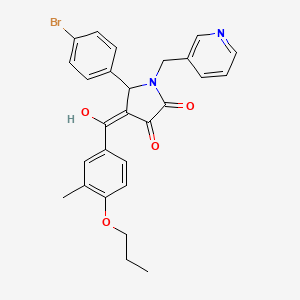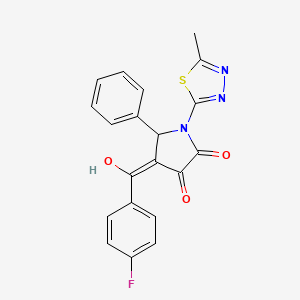![molecular formula C29H29N3O4 B11631306 5-[4-(dimethylamino)phenyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631306.png)
5-[4-(dimethylamino)phenyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物5-[4-(ジメチルアミノ)フェニル]-3-ヒドロキシ-4-{[3-メチル-4-(プロプ-2-エン-1-イルオキシ)フェニル]カルボニル}-1-(ピリジン-3-イルメチル)-1,5-ジヒドロ-2H-ピロール-2-オン は、様々な科学分野において潜在的な用途を持つ複雑な有機分子です。この化合物は、ジメチルアミノ基、ヒドロキシ基、カルボニル基、ピリジニルメチル基など、複数の官能基を持ち、それらが独特の化学的性質と反応性に貢献しています。
準備方法
合成経路と反応条件
5-[4-(ジメチルアミノ)フェニル]-3-ヒドロキシ-4-{[3-メチル-4-(プロプ-2-エン-1-イルオキシ)フェニル]カルボニル}-1-(ピリジン-3-イルメチル)-1,5-ジヒドロ-2H-ピロール-2-オン の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には次のようなものがあります。
ピロール-2-オンコアの形成: これは、適切な前駆体、例えば置換アシルクロリドとアミンを酸性または塩基性条件下で反応させて環化反応を行うことで達成できます。
ジメチルアミノ基の導入: このステップでは、触媒の存在下で、中間体をジメチルアミンと反応させることが考えられます。
ヒドロキシ基とカルボニル基の付加: これらの官能基は、選択的酸化とアシル化反応によって導入できます。
最終的な組み立て: 最後のステップでは、ピリジン-3-イルメチル基をコア構造に結合させます。これは、求核置換反応によって行われる可能性があります。
工業的生産方法
この化合物の工業的生産は、収率と純度を最大化するように上記の合成ステップを最適化する必要があるでしょう。これには、連続フロー反応器の使用、触媒の高スループットスクリーニング、クロマトグラフィーや結晶化などの高度な精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: ヒドロキシ基は酸化されてケトンまたはアルデヒドになることができます。
還元: カルボニル基はアルコールに還元できます。
置換: ジメチルアミノ基は、求核置換反応に関与することができます。
付加: プロプ-2-エン-1-イルオキシ基の二重結合は、求電子剤または求核剤との付加反応を受けることができます。
一般的な試薬と条件
酸化: 酸性条件下で過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの試薬。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの試薬。
置換: 塩基性条件下でハロゲン化物やアミンなどの求核剤。
付加: 臭素 (Br₂) などの求電子剤、または水酸化物 (OH⁻) などの求核剤。
主要な生成物
酸化: ケトンまたはアルデヒド。
還元: アルコール。
置換: 様々な置換誘導体。
付加: ハロゲン化またはヒドロキシル化された生成物。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のための構成要素として使用できます。複数の官能基を持つことから、有機合成における汎用性の高い中間体となります。
生物学
生物学研究では、この化合物は、タンパク質や核酸などの生物学的巨大分子との潜在的な相互作用について研究される可能性があります。その構造的特徴により、結合研究におけるリガンドとして機能する可能性があります。
医学
医学では、この化合物は、薬理学的性質について調査される可能性があります。ジメチルアミノ基の存在は、神経伝達物質調節剤としての潜在的な活性を示唆しており、ピリジニルメチル基は、追加的な生物学的活性を付与する可能性があります。
産業
産業用途では、この化合物は、新素材の開発や化学反応における触媒として使用される可能性があります。そのユニークな構造は、新しいポリマーやコーティングの設計にも役立つ可能性があります。
科学的研究の応用
5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
5-[4-(ジメチルアミノ)フェニル]-3-ヒドロキシ-4-{[3-メチル-4-(プロプ-2-エン-1-イルオキシ)フェニル]カルボニル}-1-(ピリジン-3-イルメチル)-1,5-ジヒドロ-2H-ピロール-2-オン の作用機序は、その特定の用途によって異なります。生物学的文脈では、特定の受容体や酵素と相互作用し、結合相互作用を通じてそれらの活性を調節する可能性があります。ジメチルアミノ基は、水素結合や静電相互作用に関与する可能性があり、ピリジニルメチル基は、π-πスタッキング相互作用を通じて結合親和性を高める可能性があります。
類似の化合物との比較
類似の化合物
- 5-[4-(ジメチルアミノ)フェニル]-1,3-シクロヘキサンジオン
- [4-(ジメチルアミノ)フェニル]フェニルメタノン
- 3-ヒドロキシ-4-{[3-メチル-4-(プロプ-2-エン-1-イルオキシ)フェニル]カルボニル}-1-(ピリジン-3-イルメチル)-1,5-ジヒドロ-2H-ピロール-2-オン
独自性
5-[4-(ジメチルアミノ)フェニル]-3-ヒドロキシ-4-{[3-メチル-4-(プロプ-2-エン-1-イルオキシ)フェニル]カルボニル}-1-(ピリジン-3-イルメチル)-1,5-ジヒドロ-2H-ピロール-2-オン の独自性は、官能基の組み合わせにあります。これにより、一連の明確な化学的および生物学的性質が付与されます。類似の化合物と比較して、置換基の相乗効果により、反応性または結合親和性が向上する可能性があります。
この詳細な概要は、化合物、その合成、反応、用途、および独自の特徴についての包括的な理解を提供します。
類似化合物との比較
Similar Compounds
5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: can be compared with other compounds having similar functional groups, such as:
Uniqueness
The uniqueness of 5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial applications.
特性
分子式 |
C29H29N3O4 |
|---|---|
分子量 |
483.6 g/mol |
IUPAC名 |
(4E)-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H29N3O4/c1-5-15-36-24-13-10-22(16-19(24)2)27(33)25-26(21-8-11-23(12-9-21)31(3)4)32(29(35)28(25)34)18-20-7-6-14-30-17-20/h5-14,16-17,26,33H,1,15,18H2,2-4H3/b27-25+ |
InChIキー |
GODYYLLJKNEYRM-IMVLJIQESA-N |
異性体SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)N(C)C)/O)OCC=C |
正規SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)N(C)C)O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11631228.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631231.png)
![(6Z)-6-({3-Chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11631241.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-phenyl-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11631244.png)

![2,5-Pyrrolidinedione, 3-[[2-(4-fluorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11631249.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631255.png)
![Methyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-[4-(propan-2-yl)phenyl]-3,4-dihydropyridine-3-carboxylate](/img/structure/B11631257.png)
![(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11631260.png)
![2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11631261.png)
![N-(2-chlorophenyl)-4-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11631262.png)
![1-(4-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11631276.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B11631286.png)

